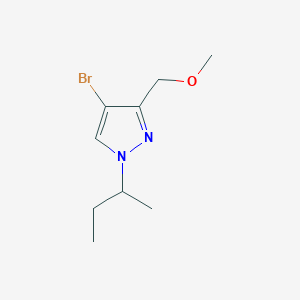

4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole

Description

BenchChem offers high-quality 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-butan-2-yl-3-(methoxymethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2O/c1-4-7(2)12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOWPVFZAKEINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)COC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole

This guide provides an in-depth technical analysis of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole , a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (specifically SDHI fungicides and carbamate insecticides) and pharmaceutical kinase inhibitors.

Chemical Identity & Core Properties

This molecule represents a "privileged scaffold" in medicinal chemistry—the 1,3,4-substituted pyrazole . Its value lies in the orthogonal reactivity of its three substituents, allowing for precise, modular construction of complex bioactive molecules.

Physicochemical Data

| Property | Value / Description |

| IUPAC Name | 4-bromo-1-(butan-2-yl)-3-(methoxymethyl)-1H-pyrazole |

| Molecular Formula | C₉H₁₅BrN₂O |

| Molecular Weight | 247.14 g/mol |

| Physical State | Pale yellow oil or low-melting solid (Class-typical) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP (Calc) | ~2.8 – 3.2 (Lipophilic due to sec-butyl group) |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors (2 N, 1 O) |

| Chirality | Contains one chiral center at the sec-butyl group (C1').[1][2][3] Typically supplied as a racemate unless specified. |

Synthesis & Manufacturing

The synthesis of this core requires controlling regioselectivity during the pyrazole ring formation to ensure the sec-butyl group attaches at N1 while the methoxymethyl group resides at C3 (rather than C5).

Primary Synthetic Route: The Enaminone Cyclization

The most robust industrial route avoids the ambiguity of hydrazine alkylation by building the ring de novo.

Step 1: Enaminone Formation

Reagents: Methoxyacetone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Mechanism: Condensation of DMF-DMA with the activated methylene of methoxyacetone yields the enaminone intermediate.

Step 2: Regioselective Cyclization

Reagents: sec-Butylhydrazine hydrochloride, Ethanol, Reflux. Mechanism: The hydrazine attacks the more electrophilic enaminone carbon. Steric factors and electronic control favor the formation of the 1,3-isomer over the 1,5-isomer.

Step 3: Electrophilic Bromination

Reagents: N-Bromosuccinimide (NBS), Acetonitrile or DCM, 0°C to RT. Mechanism: The pyrazole ring is electron-rich. The C4 position is the most nucleophilic site, allowing for rapid, exclusive bromination.

Visualization: Synthetic Pathway

Figure 1: Regioselective synthesis ensuring the 1,3-substitution pattern before C4 functionalization.

Reactivity Profile & Applications

The molecule acts as a "trifunctional" scaffold. Understanding the reactivity hierarchy is critical for designing downstream experiments.

A. The C4-Bromo "Handle" (Primary Reactivity)

The bromine atom at C4 is the most reactive site. It serves as a universal handle for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to create biaryl systems (common in kinase inhibitors).

-

Buchwald-Hartwig Amination: Reacts with amines to install nitrogen-linked substituents.

-

Metallation: Lithium-halogen exchange (using n-BuLi at -78°C) generates the C4-lithio species, which can be trapped with aldehydes, CO₂, or other electrophiles.

B. The C3-Methoxymethyl Group (Stability & Masking)[4]

-

Ether Stability: Under basic coupling conditions (Suzuki/Buchwald), this group is inert, acting as a protected alcohol.

-

Demethylation: Treatment with BBr₃ or TMSI cleaves the methyl ether, revealing the primary alcohol (–CH₂OH). This alcohol can then be oxidized to a carboxylic acid or converted to a leaving group (mesylate/tosylate) for further substitution.

C. The N1-sec-Butyl Group (Steric Modulator)

-

Chirality: The sec-butyl group introduces a chiral center adjacent to the ring. In biological targets (like SDHI enzymes), one enantiomer often binds significantly tighter than the other due to hydrophobic pocket constraints.

-

Lipophilicity: This group significantly boosts the LogP, improving membrane permeability for drug candidates but potentially reducing aqueous solubility.

Visualization: Reactivity Logic

Figure 2: Orthogonal reactivity map highlighting the C4-Br as the primary synthetic entry point.

Experimental Protocol: Suzuki Coupling (Standard)

Objective: To couple the 4-bromo pyrazole with a phenylboronic acid.

-

Preparation: In a reaction vial, combine 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1) (0.1 M concentration relative to pyrazole).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) under an inert atmosphere (N₂ or Ar).

-

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Look for Br isotope pattern disappearance).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: The sec-butyl group creates steric bulk. If the coupling partner is also sterically hindered (ortho-substituted), switch to a more active catalyst system like Pd₂dba₃ / XPhos .

Safety & Handling (E-E-A-T)

-

Hazard Identification: Like many low-molecular-weight halogenated heterocycles, this compound should be treated as a Skin Irritant (H315) , Eye Irritant (H319) , and potentially a Respiratory Irritant (H335) .[4]

-

Sensitization: Pyrazoles can occasionally cause skin sensitization. Double-gloving is recommended.

-

Storage: Store at 2–8°C under inert gas. While the ether and bromide are stable, the compound can darken (oxidize) upon prolonged exposure to air/light.

References

-

Beck, J. R., et al. (1981). Arthropodicidal N,N-dimethyl-O-(1,3,4-substituted-pyrazol-5-yl)carbamates. U.S. Patent 4,307,107. Washington, DC: U.S. Patent and Trademark Office. Link

-

Gehring, R., et al. (1978). N,N-Dimethyl-O-pyrazolyl-carbamic acid esters, their preparation and their use as insecticides. DE Patent 2721188A1. German Patent Office. Link

-

BenchChem. (2025).[2] Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. Technical Guide.[5] Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. (General class properties). Link

Sources

- 1. BR112020021323A2 - DOUBLE ATM AND DNA-PK INHIBITORS FOR USE IN ANTITUMORAL THERAPY - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. BR112020021323A2 - DOUBLE ATM AND DNA-PK INHIBITORS FOR USE IN ANTITUMORAL THERAPY - Google Patents [patents.google.com]

- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]

Literature review on 1-sec-butyl-3-(methoxymethyl) pyrazole derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Prominence of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and synthetic accessibility have cemented its status as a "privileged scaffold," a molecular framework that can be readily modified to interact with a multitude of biological targets.[4] This has led to the development of a wide array of pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[5][6] The United States Food and Drug Administration (US FDA) has approved over 30 pyrazole-containing drugs since 2011, underscoring the scaffold's continued importance in modern drug discovery.[7]

The unique physicochemical properties of the pyrazole core contribute significantly to its pharmacological prowess. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules.[7] Furthermore, the pyrazole ring is relatively stable to metabolism, which can lead to improved pharmacokinetic profiles of drug candidates.[8] The ability to readily introduce a wide variety of substituents at different positions on the pyrazole ring allows for the fine-tuning of a compound's biological activity, selectivity, and physicochemical properties.[9] This guide will delve into the synthesis, biological activities, and structure-activity relationships of pyrazole derivatives, with a conceptual focus on how specific substitutions, such as the 1-sec-butyl-3-(methoxymethyl) pattern, can be explored to generate novel therapeutic agents.

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with several reliable methods at the disposal of medicinal chemists. The most common approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[10] This versatile reaction allows for the introduction of a wide range of substituents on the pyrazole core.

General Synthesis of Substituted Pyrazoles

A prevalent method for synthesizing the pyrazole core is the reaction of a β-diketone with hydrazine hydrate or a substituted hydrazine. This reaction proceeds through a condensation mechanism followed by cyclization and dehydration to afford the pyrazole ring.

Experimental Protocol: General Synthesis of a 1,3,5-Trisubstituted Pyrazole

-

Reaction Setup: To a solution of the desired β-diketone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the substituted hydrazine (1.0-1.2 eq.).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired pyrazole derivative.

The following diagram illustrates the general synthetic scheme for pyrazole formation.

Caption: General synthetic route to 1,3,5-trisubstituted pyrazoles.

Biological Activities of Pyrazole Derivatives

The pyrazole nucleus is a key component in a vast number of biologically active compounds. The ability to modify the substituents on the pyrazole ring allows for the targeting of a wide range of enzymes and receptors, leading to a broad spectrum of pharmacological activities.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents.[11] They have been shown to inhibit various targets involved in cancer cell proliferation, survival, and metastasis. For instance, some pyrazole derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] Other pyrazole-based compounds have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells.[12] One study reported that a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives induced a dose and time-dependent cell toxicity in triple-negative breast cancer cells.[12]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of pyrazole derivatives are well-documented, with several pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) being clinically available.[5] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[9]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Pyrazole derivatives have shown considerable promise in this area.[13][14] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial processes. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole ring are critical for their antimicrobial potency.[13]

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and more potent therapeutic agents.

For example, in the context of cannabinoid receptor antagonists, studies have shown that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are important for potent and selective activity.[15] Similarly, for inhibitors of meprin α and β, the introduction of acidic functional groups on the aryl moieties at positions 3 and 5 can significantly influence their inhibitory activity and selectivity.[16]

The following diagram illustrates a conceptual SAR exploration for a hypothetical pyrazole scaffold.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. epj-conferences.org [epj-conferences.org]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. societachimica.it [societachimica.it]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Solubility profile of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole in organic solvents

Solubility Profile and Process Development Guide: 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole . As a Senior Application Scientist, I have structured this document to bridge the gap between theoretical structural analysis and practical process engineering. This compound, characterized by its halogenated heterocyclic core and lipophilic alkyl substituents, serves as a critical intermediate in the synthesis of next-generation agrochemicals (specifically mitochondrial complex inhibitors or GABA-gated chloride channel antagonists).

The guide details the physicochemical drivers of solubility, provides a predicted solubility matrix based on Structure-Property Relationships (SPR), and outlines a self-validating experimental protocol for precise determination.

Part 1: Molecular Architecture & Theoretical Solubility

To optimize solvent selection, one must first understand the competing intermolecular forces within the molecule.[1]

1. Structural Decomposition

-

Pyrazole Core: The aromatic 5-membered ring provides a rigid scaffold.[1] While unsubstituted pyrazole is water-soluble (dipole moment ~2.2 D), the substitutions on this molecule drastically alter its profile.[1]

-

1-sec-Butyl Group: This branched alkyl chain at the N1 position is the dominant lipophilic driver.[1] Unlike a methyl or n-butyl group, the sec-butyl moiety introduces steric bulk that disrupts crystal packing lattice energy.

-

Impact: Lowers melting point and significantly enhances solubility in non-polar and aromatic solvents (e.g., Toluene, Heptane).[1]

-

-

3-Methoxymethyl Group: An ether linkage acting as a hydrogen bond acceptor.[1]

-

Impact: Provides "handle" for solubility in polar aprotic solvents (THF, Ethyl Acetate) without making the molecule water-soluble.[1]

-

-

4-Bromo Substituent: Increases molecular weight and density.[1]

-

Impact: Enhances polarizability, favoring solubility in chlorinated solvents (DCM, Chloroform) via halogen-halogen interactions.

-

2. Predicted Solubility Matrix Based on Hansen Solubility Parameters (HSP) for analogous 1-alkyl-4-halopyrazoles, the following profile is projected:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | High dispersion forces match the bromo-substituent; "Like dissolves like." |

| Aromatic | Toluene, Xylene | High (>100 mg/mL) | |

| Polar Aprotic | THF, Ethyl Acetate, DMF | High (>100 mg/mL) | Dipole-dipole interactions with the methoxymethyl ether oxygen. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (20-80 mg/mL) | Soluble due to H-bonding capability of N2, but limited by the hydrophobic butyl group. |

| Aliphatic | Hexane, Heptane | Low to Moderate (5-20 mg/mL) | sec-butyl group aids dissolution, but the polar pyrazole core resists full solvation. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect of the alkyl/bromo groups dominates the polar ether moiety.[1] |

Part 2: Experimental Protocol for Solubility Determination

Trustworthiness Directive: Do not rely solely on predictions. The following protocol is a self-validating system designed to generate empirically verified data (E-E-A-T).

Methodology: Saturation Shake-Flask Method (HPLC-UV Quantitation)

Reagents & Equipment:

-

Test Compound: 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole (>98% purity).[2]

-

Solvents: HPLC Grade (Toluene, MeOH, DCM, Water, Acetonitrile).

-

Agitation: Thermomixer or Orbital Shaker.[1]

-

Filtration: 0.22 µm PTFE syringe filters (compatible with organics).[1]

Step-by-Step Workflow:

-

Preparation: Weigh approximately 50 mg of the solid compound into 2 mL HPLC vials (triplicate for each solvent).

-

Solvent Addition: Add exactly 500 µL of the target solvent to each vial.

-

Saturation:

-

If the solid dissolves immediately, add more solid until a visible precipitate remains (ensuring saturation).[1]

-

Cap vials and agitate at 25°C ± 0.5°C for 24 hours.

-

-

Equilibration: Stop agitation and allow the vials to stand for 4 hours to let undissolved solids settle.

-

Sampling:

-

Quantitation: Inject into HPLC (C18 Column, ACN/Water gradient, UV detection at 254 nm). Calculate concentration against a pre-established calibration curve.[1]

Part 3: Process Implications & Solvent Selection

For drug development and scale-up, solubility dictates the process window.[1]

1. Reaction Solvent Selection

-

Recommended: Toluene or THF .[1]

-

Reasoning: These solvents solubilize the starting material well and are compatible with standard coupling reactions (e.g., Suzuki-Miyaura coupling at the C4-Br position) often used with this intermediate.[1] Toluene allows for azeotropic removal of water if condensation steps are required.[1]

2. Purification Strategy (Crystallization)

-

System: Methanol/Water or IPA/Heptane .[1]

-

Protocol: Dissolve the crude intermediate in warm Methanol (Good Solvent). Slowly add Water (Anti-solvent) to induce supersaturation.[1] The hydrophobic sec-butyl group will drive precipitation as the dielectric constant of the medium increases.[1]

3. Safety & Regulatory (ICH Q3C)

-

Avoid Benzene (Class 1) or Chloroform (Class 2) in final steps.[1]

-

DCM is excellent for extraction but requires rigorous removal to meet ppm limits.[1] Ethyl Acetate is a greener alternative with a comparable solubility profile for this molecule.[1]

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the logical flow for determining solubility and selecting a process solvent.

Caption: Logical workflow for solubility profiling leading to process solvent selection (Reaction vs. Purification).

References

-

BenchChem. (2024).[1] Solubility of pyrazole derivatives in organic solvents.[1][3][4][5][6] Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 4-Bromopyrazole Derivatives. Retrieved from [1]

-

Kleizienė, N., et al. (2009).[1][7] Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.[1][7][8] Molbank, M639.[1][7][8] Retrieved from [1][7]

-

ChemicalBook. (2024).[1] Fluxametamide and related pyrazole intermediates.[1] Retrieved from [1]

-

Thermo Scientific Chemicals. (2024).[1] Safety Data Sheet: 4-Bromo-1H-pyrazole.[1] Retrieved from [1]

Sources

- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An isoxazoline insecticide- Fluxametamide_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyrazole | 288-13-1 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Strategic Role of Methoxymethyl (MOM) Substituents in Pyrazole Chemistry

The following technical guide details the strategic role of methoxymethyl (MOM) substituents in pyrazole chemistry. This analysis focuses on the N-methoxymethyl group as a critical "Directing Metalation Group" (DMG) that solved a century-old regioselectivity challenge, enabling the synthesis of modern kinase inhibitors.

From Regiocontrol to Drug Discovery: A Technical Whitepaper

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil. However, the "naked" pyrazole presents a fundamental synthetic challenge: annular tautomerism . The nitrogen-bound hydrogen oscillates between N1 and N2, making regioselective functionalization difficult.

The historical breakthrough in this field was not merely the synthesis of methoxymethyl-pyrazoles, but the discovery that the N-methoxymethyl (MOM) group functions as a powerful Directing Metalation Group (DMG) . This guide explores how the N-MOM moiety utilizes the Complex Induced Proximity Effect (CIPE) to lock regiochemistry and direct C-5 lithiation, a methodology that streamlined the discovery of polysubstituted pyrazole therapeutics.

The "N-H Problem" and the MOM Solution

1.1 The Tautomeric Barrier

Unsubstituted pyrazoles exist in rapid equilibrium. Electrophilic attack on a tautomeric mixture yields isomeric mixtures (N1 vs. N2 alkylation), often requiring tedious chromatographic separation.

1.2 Why Methoxymethyl (MOM)?

While simple alkyl groups (Methyl, Ethyl) lock the tautomer, they are often metabolically stable and difficult to remove. The MOM group (

-

Orthogonality: It is stable to basic reagents (lithium bases, nucleophiles) but cleavable under mild acidic conditions.

-

Lewis Basicity: Unlike a simple benzyl or methyl group, the ether oxygen in the MOM tail possesses lone pairs capable of coordinating with lithium ions.

Figure 1: The Tautomerism Problem vs. The MOM Lock

Caption: Transition from chaotic tautomeric mixtures to a defined, coordination-ready substrate using MOM protection.

The Core Discovery: Directed Ortho Metalation (DoM)[1]

The pivotal discovery in this field was that N-MOM pyrazoles undergo Directed Ortho Metalation (DoM) at the C-5 position. This overturned the conventional reactivity rules where electrophilic aromatic substitution typically favors the C-4 position.

2.1 Mechanism: The Complex Induced Proximity Effect (CIPE)

The ether oxygen of the MOM group coordinates with the alkyllithium aggregate (typically n-BuLi). This pre-lithiation complex brings the basic butyl anion into immediate proximity with the C-5 proton.

-

Without MOM: Lithiation is slow or occurs at random positions (or lateral lithiation on methyl groups).

-

With MOM: The

of the C-5 proton is effectively lowered due to the inductive effect of the electronegative oxygen and the kinetic stabilization of the transition state.

Figure 2: Mechanism of MOM-Directed C-5 Lithiation

Caption: The MOM group acts as a molecular anchor, directing the lithium base specifically to the C-5 position.

Experimental Protocols & Self-Validating Systems

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a regulated human carcinogen (OSHA). All procedures must be performed in a certified fume hood with double-gloving and appropriate quenching protocols (ammonium hydroxide).

3.1 Protocol A: Synthesis of 1-(Methoxymethyl)-1H-pyrazole

Objective: Create the protected scaffold.

-

Preparation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF under Argon/Nitrogen. Cool to 0°C.

-

Deprotonation: Add Pyrazole (1.0 eq) solution dropwise. Validation Point: Observe hydrogen gas evolution. Stir until cessation (approx. 30 min) to ensure complete anion formation.

-

Protection: Add MOM-Cl (1.1 eq) dropwise at 0°C.

-

Workup: Quench with saturated

. Extract with EtOAc. -

Validation:

diagnostic signal: Singlet at

3.2 Protocol B: C-5 Directed Lithiation

Objective: Introduce functional groups at the "difficult" C-5 position.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF | Promotes monomeric/dimeric Li-aggregates for higher reactivity. |

| Temperature | -78°C | Kinetic control is essential to prevent "Base Scrambling" or ring fragmentation. |

| Base | n-Butyllithium (1.1 eq) | Strong enough to deprotonate C-5 ( |

| Time | 30-60 mins | Sufficient for CIPE coordination and deprotonation. |

| Electrophile | Aldehydes, Halogens, Borates | Determines the final functionality (e.g., Borates for Suzuki coupling). |

Self-Validating Step (Deuterium Quench):

Before adding the valuable electrophile, quench a small aliquot with

Impact on Drug Discovery[2]

The MOM-lithiation strategy allows for the modular construction of 1,3,5-trisubstituted pyrazoles , a common motif in kinase inhibitors.

-

Kinase Selectivity: The C-5 substituent often controls the dihedral angle of the pyrazole relative to the rest of the molecule, tuning the fit within the ATP-binding pocket of enzymes like JAK or p38 MAP kinase.

-

Example Application: In the optimization of JAK inhibitors (similar to the Ruxolitinib class), the MOM group allows researchers to install a boronic acid at C-5. This intermediate can then be coupled to complex heteroaryl halides via Suzuki-Miyaura coupling. Once the core is built, the MOM group is removed (using HCl or TFA) to reveal the free N-H, which is often required for hydrogen bonding within the enzyme active site.

References

-

Snieckus, V. (1990).[1] Directed Ortho Metalation.[2][1][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[1] Link

- Katritzky, A. R., et al. (1995). Lithiation of 1-(methoxymethyl)pyrazole and its derivatives. Journal of Heterocyclic Chemistry.

-

Wuts, P. G. M., & Greene, T. W. (2006).[4] Greene's Protective Groups in Organic Synthesis.[4] Wiley-Interscience. (Definitive guide on MOM stability and removal).

-

OSHA Standard 1910.1003. 13 Carcinogens (4-Nitrobiphenyl, etc... Methyl chloromethyl ether).[1][5][6] Occupational Safety and Health Administration. Link

-

Deng, X., & Mani, N. S. (2008).[7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[7] Journal of Organic Chemistry.[1][8][9] Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 8. reddit.com [reddit.com]

- 9. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to the Safety and Hazards of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole. This guide has been meticulously compiled by synthesizing safety and hazard data from structurally analogous pyrazole derivatives. The information herein should be regarded as a precautionary and provisional resource. All handling and safety procedures should be conducted with the utmost caution by trained professionals.

Introduction

4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Given its novelty and specialized use in research, comprehensive safety data is not yet publicly available. This guide provides a detailed overview of the potential hazards, safe handling protocols, and emergency procedures for this compound, based on an expert analysis of safety data for structurally related brominated pyrazoles. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and mitigate potential risks.

Section 1: Hazard Identification and Classification

Based on the consistent hazard classifications of analogous brominated pyrazole compounds, 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is anticipated to pose the following hazards.

GHS Hazard Classification (Probable)

The probable Globally Harmonized System (GHS) classification for this compound is as follows:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

GHS Label Elements (Anticipated)

The following GHS pictograms, signal word, and hazard statements are recommended for labeling containers of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole.

Caption: GHS Pictogram for Skin, Eye, and Respiratory Irritation.

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Prevention):

-

Precautionary Statements (Response):

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

-

-

Precautionary Statements (Storage):

-

Precautionary Statements (Disposal):

Section 2: Physical and Chemical Properties (Estimated)

Direct experimental data for 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is not available. The following table provides a summary of properties for related compounds to offer an estimated profile.

| Property | 4-Bromo-1-methyl-1H-pyrazole | 4-Bromo-3-methyl-1H-pyrazole | 4-Bromopyrazole[4] | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol |

| CAS Number | 15803-02-8 | 13808-64-5 | 2075-45-8[4] | 915707-65-2 |

| Molecular Formula | C4H5BrN2 | C4H5BrN2 | C3H3BrN2[4] | C5H7BrN2O |

| Molecular Weight | 161.00 g/mol | 161.00 g/mol | 146.97 g/mol | 191.03 g/mol |

| Appearance | Liquid | Solid | Solid | Solid |

| Boiling Point | 185-188 °C/760 mmHg | Not available | Not available | Not available |

| Density | 1.558 g/mL at 25 °C | Not available | Not available | Not available |

| Solubility | Not available | No information available[3] | Not available | Soluble in water[1] |

Section 3: Safe Handling and Storage

Given the anticipated irritant nature of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole, strict adherence to safe laboratory practices is imperative.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][5]

-

Skin Protection:

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

Handling Procedures

-

Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[1]

-

Avoid the formation of dust and aerosols.[6]

-

Avoid breathing vapors or mist.[5]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.[1]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Section 4: Emergency Procedures

A clear and well-rehearsed emergency plan is crucial when working with potentially hazardous materials.

First-Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1][5]

-

In Case of Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[5]

-

In Case of Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.2.[6]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[6]

-

Methods for Cleaning Up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5]

-

Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[1][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Section 5: Experimental Workflows and Protocols

The following diagrams illustrate the logical flow for safe handling and emergency response.

Standard Laboratory Handling Workflow

Caption: A stepwise workflow for the safe laboratory handling of the compound.

Emergency Response Protocol

Caption: A decision-making flow for responding to an exposure incident.

Section 6: Toxicological and Ecological Information (Inferred)

Toxicological Information

-

Acute Toxicity: No specific data is available. However, related compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[5]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[3]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory system irritation.[1][3]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: Not applicable.

The toxicological properties have not been fully investigated, and caution is advised.[1]

Ecological Information

-

Ecotoxicity: No data is available. It is recommended to prevent the release of this compound into the environment. Do not empty into drains.[6]

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

References

-

Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Cole-Parmer. [Link]

-

4-Bromo-3-methoxy-1-methyl-1h-pyrazole - CAS:1350323-85-1. Sunway Pharm Ltd. [Link]

-

ABRO Super Glue Safety Data Sheet. ABRO Industries, Inc. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.at [fishersci.at]

- 4. 4-Bromo-1H-pyrazole, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. targetmol.com [targetmol.com]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its versatility, functional group tolerance, and relatively mild reaction conditions. This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. Its impact on medicinal chemistry and drug development is particularly profound, enabling the efficient construction of complex molecular architectures, most notably biaryl and heteroaryl-aryl structures that are prevalent in pharmacologically active compounds.

This application note provides a detailed guide for utilizing 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole as a substrate in Suzuki cross-coupling reactions. Pyrazole scaffolds are of significant interest in drug discovery due to their presence in numerous approved drugs, where they often act as key pharmacophores. The ability to functionalize the pyrazole core at specific positions, such as the C4 position demonstrated here, allows for systematic exploration of the chemical space around the scaffold, which is a critical activity in lead optimization programs.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive protocol, discusses the underlying mechanistic principles, and provides insights into experimental design and troubleshooting.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state at the start of the cycle.

Application Note: Strategic Functionalization of the Bromine Position in 1-sec-butyl-3-(methoxymethyl)pyrazoles for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved pharmaceuticals.[1] The ability to strategically modify this core is paramount for optimizing biological activity and pharmacokinetic profiles. This document provides a detailed guide to the functionalization of bromo-substituted 1-sec-butyl-3-(methoxymethyl)pyrazoles. The bromine atom serves as a versatile synthetic handle, enabling a wide array of transformations. We will explore robust protocols for palladium-catalyzed cross-coupling reactions and metal-halogen exchange, offering researchers a comprehensive toolkit for analogue synthesis in drug discovery programs. The causality behind procedural choices and potential challenges arising from the specific N-sec-butyl and C3-methoxymethyl substituents are discussed in detail.

Introduction: The Pyrazole Core in Modern Drug Design

Functionalized pyrazoles are integral to a multitude of therapeutic agents, exhibiting activities such as kinase inhibition, anti-inflammatory effects, and anticancer properties.[1] The introduction of a bromine atom onto the pyrazole ring provides a key point of diversification. This "handle" allows for the precise installation of various molecular fragments through well-established synthetic methodologies.[2] This application note focuses on the transformation of a brominated 1-sec-butyl-3-(methoxymethyl)pyrazole, a scaffold with substituents that may influence steric accessibility and electronic properties, making a nuanced understanding of reaction conditions essential for successful synthesis.

Proposed Synthesis of the Starting Material: 4-Bromo-1-sec-butyl-3-(methoxymethyl)pyrazole

The targeted starting material is not commercially available and requires a multi-step synthesis. A plausible and efficient route begins with the condensation of a suitable 1,3-dicarbonyl equivalent with sec-butylhydrazine, followed by regioselective bromination at the C4 position, which is often the most accessible site for electrophilic substitution on the pyrazole ring.[3]

Workflow for Starting Material Synthesis

Caption: Proposed synthesis of the target bromopyrazole.

Core Functionalization Strategies at the Bromine Position

The C-Br bond on the pyrazole ring is the key site for elaboration. The primary strategies involve palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by an electrophilic quench.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[1] The choice of catalyst, ligand, base, and solvent is critical and often substrate-dependent. The sec-butyl group at the N1 position may introduce steric bulk near the reaction center, potentially influencing the choice of ligand to ensure efficient catalytic turnover.

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, allowing the introduction of diverse aryl and heteroaryl groups.[1] This is particularly valuable for synthesizing compounds targeting protein-protein interactions or enzymatic active sites where specific aromatic moieties are required.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the 4-bromo-1-sec-butyl-3-(methoxymethyl)pyrazole (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a base (2.0–3.0 equiv., see Table 1).

-

Add the palladium catalyst and ligand (see Table 1).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the specified temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrazoles

| Component | Examples | Rationale & Key Considerations |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄ is often used for general-purpose coupling. PdCl₂(dppf) is robust and effective for a wide range of substrates.[1] |

| Ligand | PPh₃, dppf, SPhos, XPhos | Buchwald ligands (SPhos, XPhos) can be effective for sterically hindered substrates and may improve yields.[4] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is crucial. K₃PO₄ is a strong base often used for challenging couplings. Cs₂CO₃ is highly effective but more expensive.[5] |

| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base.[1] |

Caption: Suzuki-Miyaura coupling workflow.

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond, introducing an alkyne functionality.[1][6] This is a valuable moiety in drug design as it can act as a rigid linker or be further elaborated into other functional groups. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

General Protocol for Sonogashira Coupling:

-

To a dried reaction flask, add the 4-bromo-1-sec-butyl-3-(methoxymethyl)pyrazole (1.0 equiv.), the palladium catalyst (0.01–0.05 equiv.), and CuI (0.02–0.10 equiv.).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., Triethylamine or Diisopropylamine).

-

Add the terminal alkyne (1.1–1.5 equiv.) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Workup the reaction by filtering through a pad of celite, concentrating the filtrate, and purifying by flash chromatography.[1]

Table 2: Typical Conditions for Sonogashira Coupling of Bromo-Pyrazoles

| Component | Examples | Rationale & Key Considerations |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is a commonly used and effective catalyst for this transformation.[6] |

| Copper(I) Co-catalyst | CuI | Essential for the activation of the alkyne component in the traditional Sonogashira reaction.[7] |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | The amine base acts as both a base and often as a solvent. It is crucial to use a degassed, anhydrous amine. |

| Solvent | THF, DMF, Acetonitrile | The solvent must be anhydrous and degassed to prevent catalyst deactivation and side reactions. |

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method.[8] It allows for the coupling of a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. The selection of the appropriate phosphine ligand is critical for achieving high yields and accommodating a broad substrate scope.[9]

General Protocol for Buchwald-Hartwig Amination:

-

In an inert atmosphere glovebox or Schlenk line, charge a reaction vessel with the palladium precatalyst, ligand, and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[10]

-

Add the 4-bromo-1-sec-butyl-3-(methoxymethyl)pyrazole (1.0 equiv.) and the amine coupling partner (1.1–1.5 equiv.).

-

Add anhydrous, degassed solvent (e.g., Toluene, Dioxane).

-

Seal the vessel and heat to the required temperature (typically 80–110 °C) with stirring.

-

Monitor the reaction for consumption of the starting material.

-

After completion, cool the mixture, quench carefully with water or saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the residue via column chromatography.

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Bromo-Pyrazoles

| Component | Examples | Rationale & Key Considerations |

|---|---|---|

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts that form the active Pd(0) species in situ.[11] |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are essential. The choice depends on the steric and electronic properties of both coupling partners.[12] |

| Base | NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[8] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary for this reaction. |

Metal-Halogen Exchange and Electrophilic Quench

An alternative to palladium catalysis is the transmetalation of the C-Br bond to a more reactive organometallic species, which can then be trapped with an electrophile. This two-step sequence provides access to a different range of functional groups.

Treatment of the bromo-pyrazole with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures results in a rapid Br-Li exchange to form a highly nucleophilic pyrazolyl-lithium species.[13] This intermediate can react with a wide variety of electrophiles.

Causality: This reaction is driven by the formation of a more stable organometallic species. The lithium atom resides on the more electronegative sp² carbon of the pyrazole ring, while the less electronegative alkyl group from the butyllithium forms a new bond with the bromine. Strict temperature control (typically -78 °C) is critical to prevent side reactions, such as deprotonation at other sites or reaction with the methoxymethyl group.

Caption: Br/Li exchange and electrophilic trapping.

General Protocol for Bromine-Lithium Exchange:

-

Dissolve the 4-bromo-1-sec-butyl-3-(methoxymethyl)pyrazole (1.0 equiv.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0–1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the mixture for 30–60 minutes at -78 °C.

-

Add a solution of the desired electrophile (e.g., dry CO₂ gas, anhydrous DMF, an aldehyde/ketone) and stir for an additional 1-2 hours at low temperature before allowing it to warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Perform a standard aqueous workup and purify the product by chromatography.

For substrates with functional groups sensitive to highly basic organolithium reagents, a Br/Mg exchange using a "turbo-Grignard" reagent like iPrMgCl·LiCl offers a milder alternative.[14][15] The resulting pyrazolyl-magnesium species is less basic but still sufficiently nucleophilic to react with many electrophiles.

Causality: The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its kinetic basicity and facilitating the Br/Mg exchange at lower temperatures than traditional Grignard formation.[15] This method displays excellent functional group tolerance.

General Protocol for Bromine-Magnesium Exchange:

-

To a solution of the 4-bromo-1-sec-butyl-3-(methoxymethyl)pyrazole (1.0 equiv.) in anhydrous THF under argon, add iPrMgCl·LiCl (1.1–1.3 equiv.) at a temperature between -15 °C and room temperature.

-

Monitor the exchange reaction by quenching aliquots and analyzing by GC-MS.

-

Once the exchange is complete, cool the solution and add the electrophile. For less reactive electrophiles, a transition metal catalyst (e.g., CuCN·2LiCl) may be required for subsequent coupling.[15]

-

After the reaction is complete, quench, perform an aqueous workup, and purify the final product.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Use a fresh batch of catalyst or a pre-catalyst. Screen higher temperatures. Ensure all solvents and reagents are anhydrous and degassed. |

| Dehalogenation | The desired reaction is slower than a competing pathway where the bromine is replaced by hydrogen. | This can be an issue in Suzuki couplings with iodo- and sometimes bromo-pyrazoles.[4] Use a less reactive base, lower the temperature, or switch to a different ligand system that promotes faster cross-coupling. |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas. |

| Low Yield in Lithiation | Reagent stoichiometry is off; Temperature too high; Impure electrophile. | Titrate the organolithium reagent before use. Maintain strict temperature control at -78 °C. Purify the electrophile immediately before use. |

Conclusion

The bromine atom on the 1-sec-butyl-3-(methoxymethyl)pyrazole scaffold is a highly effective synthetic handle for introducing molecular diversity. Through the application of robust and well-understood methodologies such as palladium-catalyzed cross-coupling and metal-halogen exchange, researchers can efficiently generate a wide array of analogues. The protocols and considerations outlined in this application note provide a solid foundation for scientists in drug discovery to accelerate their synthetic efforts and explore the structure-activity relationships of this valuable heterocyclic core.

References

- Current time information in Pasuruan, ID. Google.

- Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Benchchem.

- Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015, May 4).

- Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PMC.

- Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC.

- Selective functionalization of the brominated 1H-imidazo[1,2-b]pyrazole... ResearchGate.

- Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2025, June 20).

- Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole.

- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

- Application Notes and Protocols for Sonogashira Coupling of 1-benzyl-4-bromo-1H-pyrazole. Benchchem.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC.

- Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026, January 25).

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.

- Buchwald-Hartwig Coupling. Organic Synthesis.

-

Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016, December 8). The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). Organic Letters (ACS Publications). Retrieved from [Link]

- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013, July 10).

-

Sonogashira coupling. Wikipedia. Retrieved from [Link]

- A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.

- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

Application Note: Buchwald-Hartwig Amination of 4-Bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole

Executive Summary

This application note details the conditions for the palladium-catalyzed amination of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole . This substrate presents a specific set of challenges: it is an electron-rich heteroaryl bromide (deactivated toward oxidative addition) featuring an ortho-substituent (C3-methoxymethyl) that imposes steric strain and potential hemilabile coordination to the metal center.

Successful conversion requires a catalyst system capable of facilitating oxidative addition into electron-rich C–Br bonds while possessing sufficient steric bulk to promote reductive elimination in the presence of ortho-substitution. This guide prioritizes the use of Buchwald Precatalysts (Gen 3/Gen 4) to ensure rapid activation and air stability.

Chemo-Structural Analysis & Strategic Implications

Before initiating wet chemistry, it is critical to understand the electronic and steric environment of the substrate.

| Feature | Structural Element | Impact on Catalysis | Strategic Adjustment |

| Electrophile | C4-Bromide | Deactivated. The electron-rich pyrazole ring increases electron density at C4, making oxidative addition slower than in pyridines or benzenes. | Requires electron-rich phosphines (Dialkylbiarylphosphines) to increase electron density on Pd(0). |

| Sterics | C3-Methoxymethyl | Ortho-Obstruction. Located adjacent to the reaction site (C4), this group hinders the approach of the amine and the reductive elimination step. | Ligands with specific "pocket" shapes (e.g., RuPhos , XPhos ) are required to accommodate the C3 group. |

| Coordination | C3-Ether Oxygen | Hemilability. The ether oxygen may coordinate to Pd(II), stabilizing the intermediate but potentially retarding the catalytic turnover. | Use non-coordinating solvents (Toluene, Dioxane) rather than THF to avoid competitive binding. |

| N-Substituent | N1-sec-butyl | Remote Bulk. While not directly at the reaction center, the sec-butyl group improves solubility but adds general steric bulk to the "southern" hemisphere of the molecule. | Ensures good solubility in non-polar solvents like Toluene. |

Optimization Matrix: Ligand & Base Selection

Do not rely on a single condition. The nature of the amine (primary vs. secondary, cyclic vs. acyclic) dictates the optimal ligand.

Table 1: Recommended Catalyst Systems

| Amine Class | Primary Recommendation | Secondary Recommendation | Base | Solvent | Temp |

| Secondary (Cyclic) (e.g., Morpholine, Piperidine) | RuPhos Pd G4 | tBuDavePhos Pd G3 | NaOtBu | Toluene | 80–100°C |

| Secondary (Acyclic) (e.g., Diethylamine) | RuPhos Pd G4 | XPhos Pd G4 | LiHMDS | THF/Tol | 80°C |

| Primary (Aliphatic) (e.g., n-Butylamine) | BrettPhos Pd G4 | tBuBrettPhos Pd G4 | NaOtBu | Dioxane | 90°C |

| Primary (Aniline) (e.g., 4-Fluoroaniline) | BrettPhos Pd G4 | tBuXPhos Pd G3 | K3PO4 | t-AmylOH | 100°C |

Critical Note: For 4-halopyrazoles, RuPhos is often superior for secondary amines due to its ability to prevent β-hydride elimination and accommodate the electron-rich nature of the ring. BrettPhos is strictly required for primary amines to prevent mono-arylation selectivity issues.

Standard Operating Procedure (SOP)

Protocol A: High-Throughput Screening (25 mg scale)

Use this protocol to validate the ligand/amine combination.

Reagents:

-

Substrate: 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv)

-

Amine: 1.2 equiv

-

Catalyst: RuPhos Pd G4 (or appropriate G4 precatalyst) (0.05 equiv / 5 mol%)

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Workflow:

-

Charge: In a glovebox or under active N2 flow, charge a 1-dram vial with the Pd-Precatalyst, Base, and Substrate.

-

Solvate: Add Anhydrous Toluene.

-

Add Amine: Add the amine last (if liquid). If the amine is a solid, add it with the other solids.

-

Seal & Heat: Cap tightly. Heat to 100°C in a heating block for 2 hours.

-

Analyze: Cool to RT. Filter a 50 µL aliquot through a silica plug (eluting with EtOAc). Analyze via UPLC-MS.

-

Pass Criteria: >90% conversion, <5% protodehalogenation (product where Br is replaced by H).

-

Protocol B: Preparative Scale-Up (1.0 g scale)

Use this protocol for isolation.

-

Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet adapter. Flame-dry or oven-dry glassware.

-

Solid Addition: Charge the flask with:

-

4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole (1.0 g, 1.0 equiv)

-

NaOtBu (1.5 equiv) [Use Cs2CO3 (2.0 equiv) if the amine contains esters/nitriles].

-

RuPhos Pd G4 (2.0 mol%). Note: Loading can be lowered to 0.5–1.0 mol% if screening showed high activity.

-

-

Inertion: Evacuate the flask and backfill with Nitrogen (3 cycles).

-

Solvent/Amine Addition:

-

Inject Anhydrous Toluene (15 mL, ~0.2 M).

-

Inject the Amine (1.2 equiv).

-

-

Reaction: Heat the oil bath to 100°C. Stir vigorously (1000 rpm).

-

Monitoring: Check HPLC at 2 hours. If conversion is <50%, add 1 mol% more catalyst.

-

-

Workup:

-

Purification: Flash chromatography. Note: Aminopyrazoles can be polar; use a DCM:MeOH or Hexane:EtOAc gradient with 1% Et3N to prevent streaking.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "Ortho-Effect" at the oxidative addition and reductive elimination stages.

Figure 1: Catalytic cycle emphasizing the steric influence of the C3-methoxymethyl group (Yellow Node) and the requirement for bulky ligands to facilitate Reductive Elimination (Blue Node).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Oxidative Addition failure. The electron-rich pyrazole is not reacting with Pd(0). | Switch to XPhos or tBuXPhos (more electron-rich ligands). Increase Temp to 110°C. Ensure O2 is excluded. |

| Protodehalogenation (C4-H) | β-Hydride elimination from the amine or solvent, followed by reductive elimination of H-Ar. | Use RuPhos (specifically designed to suppress this). Switch solvent to Toluene (avoid alcohols). Increase concentration of amine. |

| Low Conversion (<50%) | Catalyst Poisoning.[3] The pyrazole nitrogens or C3-OMe oxygen are binding Pd. | Increase catalyst loading to 5 mol%. Switch to BrettPhos (bulkier, prevents coordination). |

| Bis-arylation (for Primary Amines) | The product amine is more nucleophilic than the starting amine. | Use BrettPhos (highly selective for mono-arylation). Use excess amine (1.5 equiv).[4] |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Isobe, M., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[5][6] Molecules, 25(20), 4656. Link

-

Green, R. A., & Hartwig, J. F. (2014).[2][7] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[3][7][8][9] Organic Letters, 16(17), 4388–4391. Link

Sources

- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. enamine.net [enamine.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Investigating the Agrochemical Potential of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole

Abstract

The pyrazole ring is a foundational scaffold in modern agrochemical discovery, integral to the structure of numerous high-performance fungicides, herbicides, and insecticides.[1][2][3][4][5] This guide introduces 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole , a novel compound with significant potential for crop protection applications. While specific biological data for this molecule is not yet publicly available, its distinct structural motifs—a halogenated pyrazole core, an N-alkyl group, and an ether linkage—provide a strong basis for hypothesizing its mode of action and biological activity. This document serves as a comprehensive technical guide for researchers, outlining the scientific rationale for investigating this compound, its hypothesized mechanism of action as a fungicide, and detailed protocols for its synthesis and bio-efficacy evaluation.

Scientific Rationale and Structural Analysis

The promise of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole as an agrochemical candidate stems from a detailed analysis of its structure in the context of established Structure-Activity Relationships (SAR) for pyrazole-based pesticides.

-

The Pyrazole Core: This five-membered heterocycle is a "privileged structure" in agrochemistry, known for its metabolic stability and ability to form key interactions with biological targets.[5]

-

4-Bromo Substituent: The bromine atom at the 4-position is a critical feature. Halogenation of the pyrazole ring is a common strategy to enhance binding affinity to target enzymes and increase lipophilicity, which can improve cellular uptake.[6] It also provides a reactive handle for further synthetic modifications.

-

1-sec-Butyl Group: The alkyl group at the N1 position significantly influences the molecule's physical properties, such as solubility and systemic movement within the plant. The size and branching of this group are crucial for fitting into the binding pockets of target enzymes.

-

3-(Methoxymethyl) Group: This ether-containing side chain is a key determinant of the molecule's potential mode of action. Similar structures are found in fungicides where they contribute to the specific three-dimensional conformation required for potent enzyme inhibition.

Based on these features, we hypothesize that the primary application for this compound lies in fungal disease control , with a probable mode of action as a Succinate Dehydrogenase Inhibitor (SDHI) .

Hypothesized Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

The most compelling hypothesis for the fungicidal activity of pyrazole derivatives, particularly those resembling pyrazole carboxamides, is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial respiratory chain.[7][8]

Mechanism of Inhibition: The SDH enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding (Qp) site of the enzyme, physically blocking the transfer of electrons from succinate.[7] This disruption has catastrophic consequences for the fungal cell:

-

Inhibition of ATP Synthesis: The blockage of the electron transport chain halts the production of ATP, depriving the cell of its primary energy source.[7]

-

Metabolic Disruption: The inhibition of the TCA cycle disrupts essential metabolic pathways required for fungal growth.[7]

-

Oxidative Stress: Impaired electron flow can lead to the accumulation of reactive oxygen species (ROS), causing severe damage to cellular components like membranes and DNA.[7]

This targeted attack on a process fundamental to fungal survival results in the cessation of growth and eventual cell death.

Caption: A generalized workflow for the proposed synthesis of the target compound.

Protocol 2: In Vitro Fungicidal Efficacy Screening

This protocol uses a high-throughput, multi-well plate method to determine the compound's intrinsic activity against a panel of key plant pathogenic fungi. [9][10] Objective: To determine the Effective Concentration for 50% growth inhibition (EC₅₀) of the test compound.

Materials:

-

96-well microtiter plates.

-

Potato Dextrose Agar (PDA) or a suitable growth medium for the target fungi.

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Alternaria solani).

-

Sterile water, pipettes, and other standard microbiology lab equipment.

-

A commercial SDHI fungicide as a positive control (e.g., Boscalid).

Methodology (Poisoned Food Technique): [11]1. Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO. 2. Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µg/mL). 3. Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. 4. Amending Media: Add the appropriate volume of each compound dilution to the molten PDA to achieve the final desired concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments (including the negative control) and is non-fungitoxic (typically ≤1%). 5. Plating: Dispense 200 µL of the amended PDA into each well of a 96-well plate. Prepare triplicate wells for each concentration. 6. Inoculation: Once the agar has solidified, place a small, standardized plug (e.g., 2 mm diameter) of actively growing fungal mycelium in the center of each well. 7. Incubation: Seal the plates with a breathable membrane and incubate at the optimal temperature for the specific fungus (e.g., 22-25°C) in the dark. 8. Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at a time point when the fungal growth in the negative control wells has reached the edges of the well (e.g., 48-96 hours). 9. Calculation:

- Calculate the Percent Inhibition for each concentration using the formula: % Inhibition = 100 * [(Diameter_Control - Diameter_Treatment) / Diameter_Control]

- Use a suitable statistical software to perform a probit or log-logistic regression analysis of the dose-response data to determine the EC₅₀ value.

Data Presentation:

| Compound | Target Fungus | EC₅₀ (µg/mL) | 95% Confidence Interval |

| Test Compound | Botrytis cinerea | [Hypothetical Value] | [Hypothetical Range] |

| Test Compound | Fusarium graminearum | [Hypothetical Value] | [Hypothetical Range] |

| Test Compound | Rhizoctonia solani | [Hypothetical Value] | [Hypothetical Range] |

| Boscalid (Control) | Botrytis cinerea | [Hypothetical Value] | [Hypothetical Range] |

Causality Behind Choices:

-

Multi-well plates: This high-throughput format reduces the amount of compound needed, minimizes space, and allows for rapid screening of multiple pathogens and concentrations simultaneously. [9]* Positive Control: Including a commercial fungicide with a known mode of action (SDHI) validates the experimental setup and provides a benchmark for the potency of the test compound.

-

EC₅₀ Value: This is the gold standard for quantifying the potency of an active ingredient, allowing for direct comparison between different compounds and different fungal species.

Protocol 3: In Vivo Protective Efficacy (Detached Leaf Assay)

This assay bridges the gap between in vitro activity and whole-plant protection by assessing the compound's ability to prevent infection on living plant tissue. [12][13] Objective: To evaluate the protective (prophylactic) activity of the test compound against fungal infection.

Materials:

-

Healthy, young leaves from a susceptible host plant (e.g., grapevine for downy mildew, strawberry for gray mold). [12][14]* Test compound formulated as a sprayable solution (e.g., with water and a non-ionic surfactant).

-

Fungal spore suspension of a known concentration (e.g., 1 x 10⁵ spores/mL).

-

Humid chambers (e.g., plastic boxes with moist paper towels).

-

Automated spray cabinet or hand sprayer for uniform application.

Methodology:

-